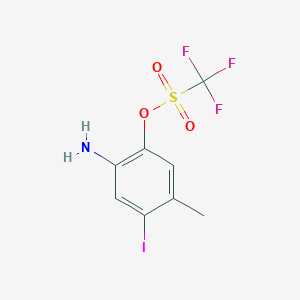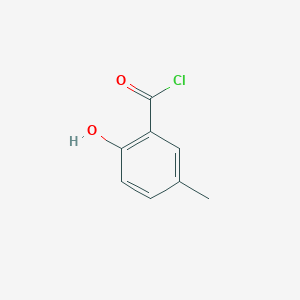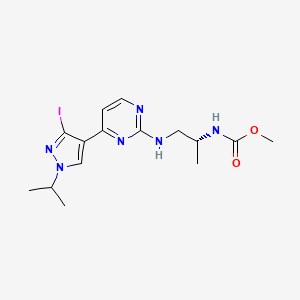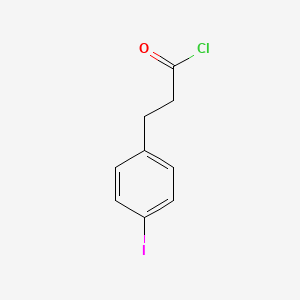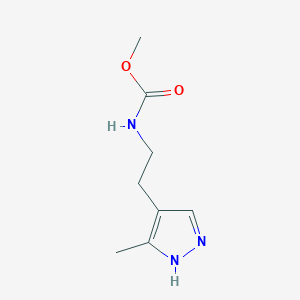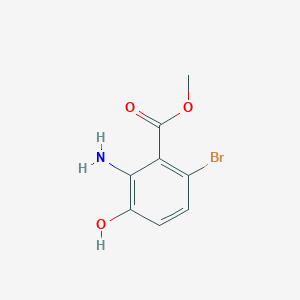
Methyl 2-amino-6-bromo-3-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-6-bromo-3-hydroxybenzoate is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzoic acid and features a bromine atom, an amino group, and a hydroxyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-bromo-3-hydroxybenzoate typically involves the bromination of methyl 2-amino-3-hydroxybenzoate. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The process generally involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-6-bromo-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of methyl 2-amino-6-bromo-3-oxobenzoate
Reduction: Formation of this compound
Substitution: Formation of methyl 2-amino-6-substituted-3-hydroxybenzoate derivatives
Applications De Recherche Scientifique
Methyl 2-amino-6-bromo-3-hydroxybenzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-6-bromo-3-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The amino group can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding, enhancing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-3-hydroxybenzoate
- Methyl 3-amino-5-bromo-2-hydroxybenzoate
- Methyl 2-amino-4,5-dimethylbenzoate
- Methyl 2-amino-3-methoxybenzoate
Uniqueness
Methyl 2-amino-6-bromo-3-hydroxybenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom at the 6-position enhances its reactivity and potential interactions with biological targets compared to other similar compounds .
Propriétés
Formule moléculaire |
C8H8BrNO3 |
|---|---|
Poids moléculaire |
246.06 g/mol |
Nom IUPAC |
methyl 2-amino-6-bromo-3-hydroxybenzoate |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3,11H,10H2,1H3 |
Clé InChI |
GTXJUXGGPGSONJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1N)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


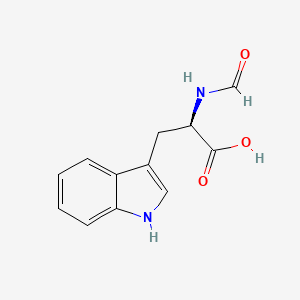

![2-Bromo-7-methylbenzo[d]oxazole](/img/structure/B12865997.png)


![1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866023.png)
